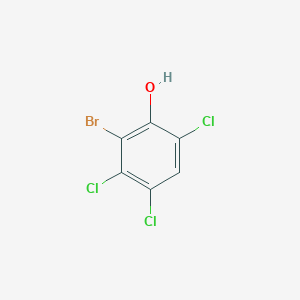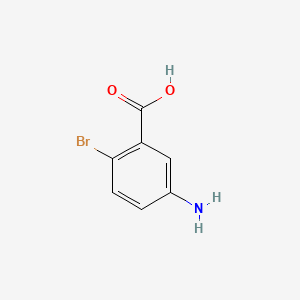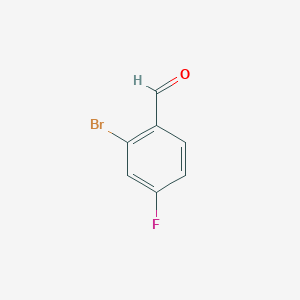
2-Bromo-4-fluorobenzaldehyde
Overview
Description
2-Bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to light yellow solid and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzaldehyde is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions due to the presence of the aldehyde group . For instance, they can form Schiff base compounds through a condensation reaction . These compounds have been found to exhibit antimicrobial properties .
Biochemical Pathways
Benzaldehyde derivatives are known to influence several biochemical pathways due to their broad range of biological activities .
Result of Action
Benzaldehyde derivatives have been reported to exhibit various biological activities, including antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
Preparation Methods
2-Bromo-4-fluorobenzaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 4-fluorobenzaldehyde using dibromohydantoin in the presence of sulfuric acid and trifluoroacetic acid. The reaction is carried out in an autoclave at temperatures ranging from 0°C to 50°C for a total of 56 hours. The crude product is then purified through distillation under reduced pressure to obtain the final product with a yield of 85% .
Chemical Reactions Analysis
2-Bromo-4-fluorobenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases, which have antimicrobial properties.
Common reagents used in these reactions include secondary amines, phenol, and oxidizing agents. The major products formed from these reactions are 2-functionalized aromatic monoaldehydes and Schiff bases .
Scientific Research Applications
2-Bromo-4-fluorobenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-fluorobenzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzaldehyde: This compound has the bromine and fluorine atoms at positions 2 and 5 on the benzene ring.
4-Bromo-2-fluorobenzaldehyde: This is another positional isomer with the bromine and fluorine atoms at positions 4 and 2, respectively.
2-Bromo-4-chlorobenzaldehyde: This compound has a chlorine atom instead of a fluorine atom at position 4.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
2-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZDXMCOWFPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378369 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-68-6 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
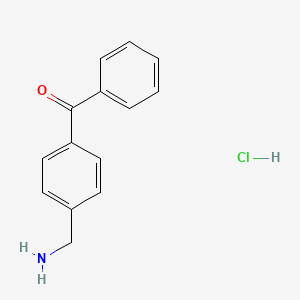

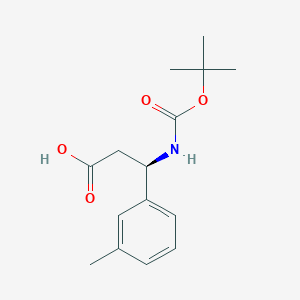






![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

